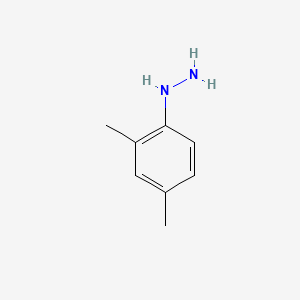
5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
. Il s'agit d'un membre de la famille des triazoles, connue pour ses diverses activités biologiques et ses applications dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de WL-149027 implique la réaction du 2-chlorobenzaldéhyde avec la phénylhydrazine pour former la 2-chlorophénylhydrazone. Cet intermédiaire est ensuite cyclisé avec la thiocarbohydrazide en milieu acide pour donner WL-149027 .
Méthodes de production industrielle
La production industrielle de WL-149027 suit généralement la même voie de synthèse que celle décrite ci-dessus, avec une optimisation pour la production à grande échelle. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
WL-149027 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en thiol correspondant.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de chlore.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiols.
Substitution : Divers triazoles substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
WL-149027 possède une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de WL-149027 implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of WL-149027 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-chlorophényl)-4-phényl-1H-1,2,4-triazole-5-thione : Un composé étroitement apparenté ayant une structure et des propriétés similaires.
2-chlorobenzaldéhyde : Un précurseur dans la synthèse de WL-149027.
Phénylhydrazine : Un autre précurseur utilisé dans la synthèse.
Unicité
WL-149027 est unique en raison de sa structure triazole spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux en recherche scientifique .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGQKQYLXHGLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178373 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23711-34-4 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023711344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



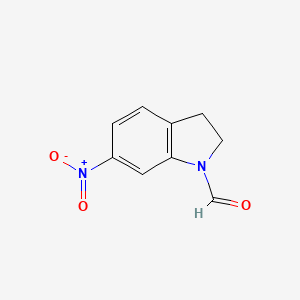
![[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE](/img/structure/B1361403.png)
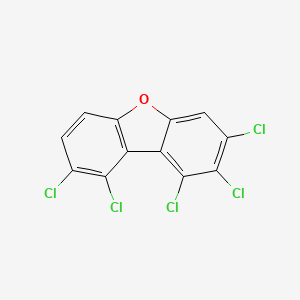
![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)
![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)

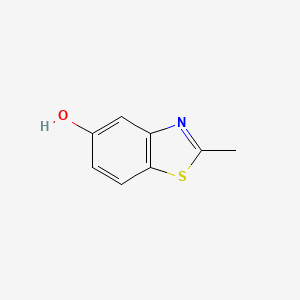
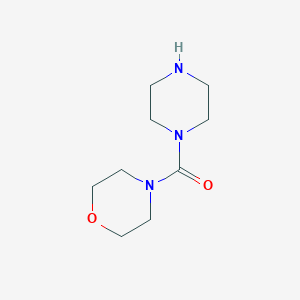
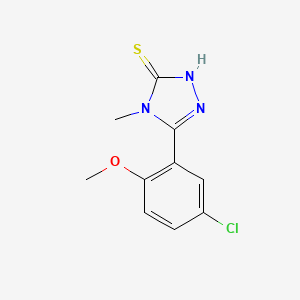
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)
